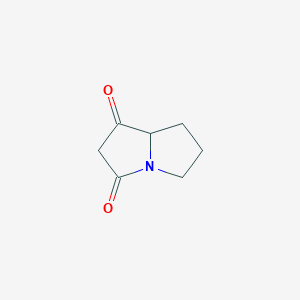

Hexahydro-1H-pyrrolizine-1,3-dione

Description

Contextualization within Pyrrolidine (B122466) and Pyrrolizine Chemistry

To fully appreciate the characteristics of Hexahydro-1H-pyrrolizine-1,3-dione, it is essential to understand its place within the families of pyrrolidine and pyrrolizine compounds.

Overview of Fused Nitrogen Heterocycles in Organic Chemistry

Fused nitrogen heterocycles are a major class of organic compounds characterized by the fusion of two or more rings, where at least one ring contains a nitrogen atom. wikipedia.orgorientjchem.org These structures are of immense interest due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. wikipedia.orgorientjchem.org The fusion of rings imparts a rigid and defined three-dimensional geometry to the molecule, which can be crucial for specific biological interactions. nih.gov The diversity within this class is vast, ranging from simple bicyclic systems to complex polycyclic structures. wikipedia.org The nature of the fused rings, their saturation level, and the presence of other heteroatoms all contribute to the unique chemical and physical properties of each scaffold. orientjchem.org

Significance of Pyrrolizine Ring Systems as Core Scaffolds

The pyrrolizine ring system, a bicyclic heterocycle consisting of a fused pyrrolidine and pyrrole (B145914) ring, is a key structural motif in a wide array of natural products, most notably the pyrrolizidine (B1209537) alkaloids. wikipedia.org While the fully saturated pyrrolizidine core is the basis for these alkaloids, partially or fully unsaturated pyrrolizine derivatives are also of significant interest. wikipedia.org The rigid framework of the pyrrolizine system makes it an attractive scaffold for the design of new therapeutic agents. Researchers have explored pyrrolizine derivatives for various biological activities. nih.gov

Structural Elucidation of the this compound Moiety

This compound is the fully saturated version of the pyrrolizine ring system, with the addition of two ketone groups at positions 1 and 3. This specific arrangement of atoms gives rise to its characteristic features.

The saturated nature of the hexahydropyrrolizine framework introduces multiple stereocenters. The fusion of the two five-membered rings can result in different stereoisomers, depending on the relative orientation of the substituents at the bridgehead carbons and other chiral centers. The specific stereochemistry of the molecule can have a profound impact on its biological activity, as it dictates the precise three-dimensional arrangement of functional groups and, consequently, how the molecule interacts with biological targets such as enzymes and receptors.

Research Trajectories and Academic Relevance of the this compound System

The this compound system, while a specific and somewhat specialized scaffold, has garnered attention in academic research due to its potential as a building block in organic synthesis. The presence of multiple functional groups—two carbonyls and a secondary amine—provides a rich platform for chemical modifications and the construction of more complex molecular architectures.

Structure

3D Structure

Properties

CAS No. |

1253793-02-0 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

5,6,7,8-tetrahydropyrrolizine-1,3-dione |

InChI |

InChI=1S/C7H9NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5H,1-4H2 |

InChI Key |

NKVCYUQRYZJTOU-UHFFFAOYSA-N |

SMILES |

C1CC2C(=O)CC(=O)N2C1 |

Canonical SMILES |

C1CC2C(=O)CC(=O)N2C1 |

Origin of Product |

United States |

Synthetic Methodologies for Hexahydro 1h Pyrrolizine 1,3 Dione and Its Derivatives

Strategies for de novo Ring System Construction

The creation of the pyrrolizine ring system from acyclic or monocyclic precursors is a cornerstone of synthetic efforts in this area. Various strategies have been devised to achieve this, with 1,3-dipolar cycloaddition reactions being a particularly powerful and versatile tool.

1,3-Dipolar Cycloaddition Reactions in Pyrrolizine and Pyrrolidine (B122466) Synthesis

The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, is a highly effective method for constructing five-membered heterocyclic rings like pyrrolidines and pyrrolizines. acs.orgfrontiersin.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. acs.org The reaction is known for its high degree of regio- and stereocontrol, allowing for the synthesis of complex polycyclic structures in a single step. acs.orgnih.gov Azomethine ylides are commonly employed as the 1,3-dipole for the synthesis of the pyrrolidine scaffold. acs.orgwikipedia.org

Azomethine ylides are 1,3-dipoles containing a nitrogen atom, an adjacent carbanion, and an iminium ion. wikipedia.org They are often generated in situ and readily react with dipolarophiles. wikipedia.org A prevalent method for their generation is the decarboxylative condensation of α-amino acids with carbonyl compounds. acs.org

The reaction of α-amino acids, such as L-proline, with carbonyl compounds like ninhydrin (B49086), isatin (B1672199), and various benzaldehydes, provides a reliable route to azomethine ylides. nih.govacs.orgrsc.org For instance, the condensation of L-proline with an aldehyde generates an iminium species which, upon decarboxylation, forms the desired azomethine ylide. acs.org This in situ generation is a key feature of many synthetic strategies. nih.govrsc.org

| α-Amino Acid | Carbonyl Compound | Azomethine Ylide Generation |

| L-Proline | Isatin | Forms an isatin-derived azomethine ylide. nih.govnih.gov |

| L-Proline | Benzaldehydes | Generates a corresponding azomethine ylide. rsc.orgmdpi.com |

| Sarcosine | Benzaldehyde | Produces an azomethine ylide via decarboxylation. mdpi.com |

Azomethine ylides are generally considered electron-rich species and therefore react readily with electron-deficient olefins, which act as dipolarophiles. acs.org This reactivity is governed by frontier molecular orbital (FMO) theory, where the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. acs.org However, reactions with unactivated and even electron-rich alkenes are also known, particularly in intramolecular cycloadditions. acs.orgorganic-chemistry.org A variety of dipolarophiles have been successfully employed in these cycloadditions, including maleimides, methylene (B1212753) indolinones, and 1,4-naphthoquinone. nih.gov The regioselectivity of the cycloaddition between a stabilized azomethine ylide and an electron-deficient dipolarophile has been a subject of study, with findings indicating that the outcome can be contrary to initial reports, highlighting the importance of rigorous structural analysis. nih.govacs.org

| Dipolarophile Type | Example | Reactivity with Azomethine Ylides |

| Electron-Deficient Alkene | N-ethylmaleimide | Undergoes [3+2] cycloaddition to form pyrrolizine derivatives. nih.gov |

| Electron-Deficient Alkyne | Benzyl propynoate | Reacts in water without a catalyst to yield pyrroline (B1223166) derivatives. nih.gov |

| Unstabilized Olefin | Various | Can react with unstabilized azomethine ylides to form 3,4-disubstituted pyrrolidines. organic-chemistry.org |

A significant advancement in the synthesis of pyrrolizine derivatives is the development of one-pot, three-component reactions. nih.govnih.gov These reactions typically involve an α-amino acid, a carbonyl compound, and a dipolarophile, which come together to form the desired heterocyclic product in a single synthetic operation. nih.govnih.gov This approach is highly efficient and atom-economical.

The three-component 1,3-dipolar cycloaddition reactions often proceed with high levels of regio- and diastereoselectivity. nih.govnih.gov For example, the reaction of isatins, L-proline, and maleimides can afford spirooxindole-pyrrolizine products with excellent diastereoselectivity. nih.gov The specific stereochemical outcome is influenced by the nature of the reactants and the reaction conditions. The ability to control the stereochemistry at multiple newly formed stereocenters is a major advantage of this methodology. nih.gov The synthesis of novel spiro-pyrrolidine and pyrrolizine derivatives through the [3+2]-cycloaddition of azomethine ylides with 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones has been shown to be both regio- and diastereoselective. nih.govmdpi.com

| Reactants | Product Type | Selectivity |

| Isatin, L-proline, N-ethylmaleimide | Spirooxindole-pyrrolizine | Excellent diastereoselectivity (>99:1 dr). nih.gov |

| Acenaphthenequinone, L-proline, 1,4-enedione derivatives | Spiro-pyrrolizine derivatives | Excellent diastereoselectivity (>99:1 dr). nih.gov |

| Isatin, N-methylglycine, 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | Spiro-pyrrolidine derivatives | High to excellent yields and complete stereoselectivity. mdpi.comresearchgate.net |

Three-Component Reaction Systems

One-Pot Synthetic Approaches

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex heterocyclic systems, including hexahydro-1H-pyrrolizine-1,3-dione derivatives. These reactions allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates, thereby reducing waste and simplifying laboratory procedures. nih.gov

A prevalent one-pot method involves the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile. acs.org For instance, the reaction between isatin, a secondary amino acid like L-proline or sarcosine, and an α,β-unsaturated carbonyl compound (a chalcone) can be conducted in a single pot to generate pyrrolizidine- and N-methyl pyrrolidine-substituted spirooxindoles. acs.orgnih.gov The azomethine ylide is generated in situ from the decarboxylative condensation of the amino acid and isatin. nih.gov The choice of solvent and temperature is crucial for optimizing yield and stereoselectivity, with ethanol (B145695) at reflux temperature often providing good results. acs.org

Another powerful one-pot approach is the quadruple cascade protocol, which has been used to synthesize fully-substituted hexahydroisoindolinones, structures related to the pyrrolizine core. nih.gov This method uses bifunctional tertiary amine-thiourea catalysts to orchestrate a sequence of Michael additions, an aldol (B89426) reaction, and a final nucleophilic reaction, all within the same pot. nih.gov Similarly, a straightforward one-pot synthesis for pyrrolo[3,4-c]pyrrole-1,3-diones has been developed using a silver(I)-catalyzed 1,3-dipolar cycloaddition followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). chemistryviews.org

A four-component protocol has also been developed for the synthesis of novel pyrrolizine derivatives, reacting components like ninhydrin, proline, maleimide, and phenacyl bromide to afford the target compounds in good yields without the need for a catalyst. researchgate.net

Table 1: Examples of One-Pot Synthetic Approaches

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Isatin, L-proline, Chalcone (B49325) | Ethanol, Reflux | Pyrrolizidine (B1209537) Spirooxindole | [3+2] cycloaddition of in situ generated azomethine ylide. | acs.org |

| Ninhydrin, Proline, Maleimide, Phenacyl Bromide | None (Catalyst-free) | Pyrrolizine Derivatives | Four-component reaction with good yields. | researchgate.net |

| Aldehyde, N-alkyl maleimide, α-amino ester | Ag(I) catalyst, then DDQ | Pyrrolo[3,4-c]pyrrole-1,3-diones | 1,3-dipolar cycloaddition followed by oxidation. | chemistryviews.org |

| Nitroalkane, Aldehyde, Alkyne | Base and Gold(I) catalyst | Substituted Pyrrolidines | Nitro-Mannich/hydroamination cascade. | rsc.org |

Domino Processes in Fused Pyrrolizine-dione Formation

Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the addition of new reagents or catalysts. nih.gov These sequences create molecular complexity from simple starting materials in a highly efficient manner. nih.gov

In the context of fused pyrrolizine-dione synthesis, domino reactions provide a powerful tool for constructing polycyclic frameworks. One such approach involves the reaction of bindone (B167395) ([1,2′-biindenylidene]-1′,3,3′-trione) with 1,3-dipolarophiles, which can lead to diverse spiro and fused ring systems. rsc.org For example, a base-promoted domino reaction of three molecules of 1,3-indanedione with isatins can produce complex spiro[diindeno[2,1-b:2′,1′-d]anthracene-11,3′-indoline] derivatives through a domino [4+2] cycloaddition and subsequent ring-expansion. rsc.org

Another relevant domino process is the intramolecular 1,3-dipolar cycloaddition of thioisomünchnones, which can be generated from suitable thioamides. This cascade, followed by desulfurization of the resulting adduct, efficaciously produces substituted thiapyrrolizidinones and other fused heterocyclic systems. researchgate.net The development of domino reactions involving the intramolecular activation of allylic C-H bonds also presents a novel, though less documented, pathway to lactonized fused pyrroles. nih.gov

Formation of Spiro-Fused Systems Involving this compound Moieties

Spiro-fused systems, where two rings share a single common carbon atom, are a prominent structural motif in natural products and medicinally relevant compounds. The this compound core is frequently incorporated into these complex architectures. The most common and effective method for constructing these spiro-pyrrolizine systems is the 1,3-dipolar cycloaddition reaction. rsc.org This reaction typically involves an azomethine ylide, generated in situ from an α-amino acid (such as L-proline or thiaproline) and a carbonyl compound, which then reacts with a suitable dipolarophile. rsc.orgnih.gov This approach allows for the stereoselective formation of multiple new bonds and stereocenters in a single step. nih.gov

Spiro-Oxindole-Pyrrolizine Derivatives

The fusion of a pyrrolizine ring with an oxindole (B195798) moiety at a spiro center results in a class of compounds with significant biological interest. The synthesis of these spiro-oxindole-pyrrolizine derivatives is predominantly achieved through a one-pot, three-component [3+2] cycloaddition reaction. acs.orgnih.gov

In this reaction, the azomethine ylide is typically generated from the condensation of isatin (which provides the oxindole core) and a secondary amino acid like L-proline (which provides the pyrrolizine framework). acs.org This dipole then reacts with a dipolarophile, such as a chalcone or other α,β-unsaturated carbonyl compound, to yield the desired spiro-fused product. acs.org The reaction proceeds with high regio- and stereoselectivity, often leading to the formation of a single endo-isomer. nih.gov The process creates up to five stereogenic centers, including one spirocyclic quaternary carbon, in a single synthetic operation. nih.gov

Table 2: Synthesis of Spiro-Oxindole-Pyrrolizine Derivatives

| Carbonyl Source | Amino Acid | Dipolarophile | Solvent/Temp | Yield | Reference |

|---|---|---|---|---|---|

| Isatin | L-proline | trans-Chalcones | Ethanol/Reflux | Good | acs.org |

| Isatin | Sarcosine | Mesityl-substituted chalcones | Ethanol/Reflux | 69-88% | nih.gov |

| Isatin | L-proline | Mesityl-substituted chalcones | Ethanol/Reflux | 72-91% | nih.gov |

| Isatin | Thiaproline | 5-Arylidenthiazolidine-2,4-diones | MCCFe₂O₄@L-proline catalyst | High | nih.gov |

Spiro-Pyrrolizine-Thiazolidine Systems

The synthesis of spiro systems incorporating both pyrrolizine and thiazolidine (B150603) rings can also be achieved via multicomponent 1,3-dipolar cycloaddition reactions. nih.gov These reactions often employ a thiazolidine-based dipolarophile. For example, the reaction of 5-arylidene thiazolidine-2,4-diones with an azomethine ylide generated from isatin and thiaproline (thiazolidine-4-carboxylic acid) leads to the formation of complex dispiro oxindole–pyrrolizine–thiazolidine-2,4-dione hybrids. nih.govresearchgate.net

The use of green and reusable catalysts, such as functionalized magnetic nanorods, has been reported to efficiently promote these reactions, offering high yields and excellent diastereoselectivity. nih.gov The resulting spiro-pyrrolizine-thiazolidine systems are of interest due to the combined pharmacological potential of the individual heterocyclic motifs. bohrium.comrsc.org

Spiro Systems with Indene-1,3-dione and Indenoquinoxaline Moieties

The indene-1,3-dione (derived from ninhydrin) and the related indeno[1,2-b]quinoxaline scaffolds are common building blocks for the construction of complex spiro-pyrrolizine derivatives. researchgate.netnih.gov The synthesis again relies heavily on the three-component 1,3-dipolar cycloaddition reaction. researchgate.netsemanticscholar.orgresearchgate.net

For spiro-indane-1,3-dione pyrrolizidines, the reaction typically involves ninhydrin, L-proline, and an alkene dipolarophile, such as a chalcone or a β-aryl-nitrostyrene. researchgate.netsemanticscholar.org Interestingly, the regioselectivity of the cycloaddition can be dependent on the nature of the electron-withdrawing group (EWG) on the alkene. For instance, when the EWG is a benzoyl group (from a chalcone), it attaches to the C-3 position of the newly formed pyrrolidine ring, whereas a nitro group directs the phenyl group to the C-3 position. semanticscholar.orgresearchgate.net

Similarly, spiro[indenoquinoxaline-pyrrolizine] derivatives are synthesized via a one-pot reaction of 11H-indeno[1,2-b]quinoxalin-11-one (formed in situ from ninhydrin and o-phenylenediamine), an amino acid (L-proline or thiaproline), and a suitable dipolarophile. nih.govrsc.orgresearchgate.net This strategy has been used to create a wide variety of functionalized spiro compounds with high regio- and diastereoselectivity. rsc.orgrsc.org

Table 3: Synthesis of Spiro-Indene/Indenoquinoxaline-Pyrrolizine Systems

| Core Structure Precursor | Amino Acid | Dipolarophile | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ninhydrin | L-proline | Chalcones | Not specified | Spiro indane-1,3-dione pyrrolizidine | researchgate.netsemanticscholar.org |

| Ninhydrin | L-proline | (E)-β-Aryl-nitrostyrene | Not specified | Spiro indane-1,3-dione pyrrolizidine | semanticscholar.orgresearchgate.net |

| Indeno[1,2-b]quinoxalin-11-one | L-proline | Benzimidazolyl chalcones | Methanol, 60-65 °C | Spiro[indenoquinoxaline-pyrrolizine] | nih.gov |

| Ninhydrin, o-phenylenediamine | L-proline | 3-Methyl-4-nitro-5-styrylisoxazoles | Methanol, Reflux | Isoxazolyl-substituted spiro-indenoquinoxaline-pyrrolizine | researchgate.net |

| Indeno[1,2-b]quinoxalin-11-one | L-proline/Thiaproline | (E)-1,5-Diarylpent-4-ene-1,3-diones | Not specified | Spiro[indenoquinoxaline-pyrrolizidine] | rsc.org |

Intramolecular Cyclization Approaches

While multicomponent reactions are dominant, intramolecular cyclization offers an alternative and powerful route to the hexahydropyrrolo[2,1-a]isoquinoline core, a fused system related to the pyrrolizidine skeleton. One notable example is a sequential one-pot process that combines a [3+2] cycloaddition, N-allylation, and a final intramolecular Heck reaction. nih.gov

In this strategy, a pyrrolidine adduct is first synthesized via a multicomponent cycloaddition. This intermediate is then N-allylated, and without isolation, subjected to palladium-catalyzed intramolecular Heck cyclization conditions. This final C-C bond-forming step closes the ring to furnish the complex pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinoline scaffold. nih.gov

Other intramolecular strategies include the intramolecular alkylation of a nitrogen atom, which has been used as a key step in the synthesis of pyrrolizidine alkaloids following a 1,3-dipolar cycloaddition. nih.gov Additionally, intramolecular lactamization cascades have been employed to create novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines from intermediates prepared by cycloaddition reactions. rsc.org

Acid-Catalyzed Cyclization of N-Acyliminium Ions

A powerful strategy for the synthesis of the pyrrolizidine skeleton involves the acid-catalyzed cyclization of N-acyliminium ions. These reactive intermediates are typically generated in situ from more stable precursors, such as lactams or allenyl amides. nih.govresearchgate.net The process is initiated by the formation of the N-acyliminium ion, which then undergoes an intramolecular cyclization, driven by the nucleophilic attack of a tethered group onto the electrophilic iminium carbon. acs.orgfigshare.com

For instance, N-acyliminium ions derived from lactams can be reacted with propargylsilanes. This is followed by a gold-catalyzed cyclization of the resulting α-allenyl amide to expediently form the pyrrolizidine ring system. nih.gov This method offers a versatile entry to the core structure, with the potential for introducing various substituents. The choice of acid catalyst is crucial and can range from Brønsted acids to Lewis acids, depending on the specific substrate and desired reaction conditions. researchgate.net

Table 1: Examples of N-Acyliminium Ion Cyclization for Pyrrolizidine Synthesis

| Precursor Type | Catalyst/Conditions | Key Transformation | Ref. |

|---|---|---|---|

| Lactam-derived α-allenyl amide | Gold catalyst | Intramolecular amide cyclization | nih.gov |

| N-(ω-phenylalkyl)allenamides | Mild acidic conditions | Intramolecular aromatic electrophilic substitution | researchgate.net |

Intramolecular Alkylation Strategies

Intramolecular alkylation represents a fundamental approach to ring construction in organic synthesis. For pyrrolizidine systems, this involves a molecule containing both a nucleophilic center and an electrophilic alkyl group, positioned to favor the formation of the bicyclic structure upon reaction. A common variant is the intramolecular Friedel-Crafts alkylation, where an aromatic ring acts as the nucleophile. masterorganicchemistry.com

In a typical sequence, a precursor containing, for example, a phenyl group tethered to a suitable pyrrolidine derivative with a leaving group, can be induced to cyclize. masterorganicchemistry.comnih.gov The use of a Lewis acid or strong Brønsted acid catalyst activates the electrophile or enhances the nucleophilicity of the aromatic ring, leading to the formation of a new carbon-carbon bond and closing the second ring of the pyrrolizidine system. The success of these reactions is often dependent on the length and nature of the chain connecting the nucleophile and electrophile, with five- and six-membered rings being the most common products. masterorganicchemistry.com

Electrocyclic Reactions in Pyrrolizidine Ring Formation

Electrocyclic reactions are a class of pericyclic reactions involving the concerted cyclization of a conjugated π-electron system. libretexts.org These reactions are stereospecific and governed by the principles of orbital symmetry. masterorganicchemistry.com In the context of pyrrolizidine synthesis, the formation of the pyrrole (B145914) ring, a key substructure, can be achieved through a 4π-electrocyclic ring-closure. nih.gov

A relevant example is the acid-catalyzed reaction of 1-azapenta-1,4-dien-3-ols. These precursors, upon treatment with a strong acid, eliminate water to generate 1-azapentadienyl cations in situ. These cations then undergo a facile 4π-conrotatory electrocyclization to yield highly substituted pyrroles. nih.gov While this method directly forms a pyrrole rather than a saturated pyrrolizidine, the resulting pyrrole can be a crucial intermediate that is subsequently reduced to form the hexahydropyrrolizine core. The Nazarov reaction, a cationic 4π electrocyclization of a conjugated dienone, provides a synthetically useful pathway to five-membered rings and illustrates the power of electrocyclic reactions in heterocycle formation. libretexts.org

Oxidation Methods for Dione (B5365651) Formation

Once the hexahydropyrrolizine ring system is established, the introduction of the dione functionality at the 1- and 3-positions is typically achieved through the oxidation of appropriate alcohol precursors. researchgate.net

Oxidation of Hydroxyl Precursors (e.g., Pyrrolizine Alcohols)

The conversion of a hexahydropyrrolizine-1,3-diol to the target dione is a straightforward oxidation of two secondary alcohols to ketones. khanacademy.org A variety of reagents are available for this transformation, with the choice often depending on the substrate's sensitivity and the desired reaction scale.

One documented method for the synthesis of a pyrrolizine-1,3-dione involves the oxidation of the corresponding alcohol precursor using pyridinium (B92312) chlorochromate (PCC). researchgate.net PCC is a relatively mild oxidizing agent that can efficiently convert primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.org

Other modern and efficient reagents are also widely employed for such oxidations. Dess-Martin periodinane (DMP) is a popular choice due to its mild, non-acidic reaction conditions and high yields. libretexts.org The Swern oxidation, which uses oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine, is another effective method. Additionally, catalytic systems such as those based on 2,2,6,6-tetramethyl-1-piperidine oxoammonium ion (TEMPO) with a co-oxidant like sodium hypochlorite (B82951) can be used for the selective oxidation of primary and secondary alcohols. youtube.comelsevierpure.com

Table 2: Common Reagents for the Oxidation of Alcohols to Ketones

| Reagent | Typical Conditions | Notes | Ref. |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild reagent, stops at aldehyde for 1° alcohols. | researchgate.netlibretexts.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Neutral pH, high yields, broad applicability. | libretexts.org |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Low temperature (-78 °C) | Requires careful temperature control. | youtube.com |

Functionalization and Derivatization of Preformed this compound Rings

With the core dione structure in hand, further molecular complexity can be introduced through functionalization reactions. The reactivity of the ring system allows for various modifications.

Electrophilic Substitution Reactions on Related Pyrrolizine Systems

While the hexahydropyrrolizine core is saturated, related aromatic pyrrolizine systems or the enolizable dione itself can undergo reactions with electrophiles. The pyrrole ring, in particular, is known to be highly activated towards electrophilic aromatic substitution, significantly more so than benzene. onlineorganicchemistrytutor.com This high reactivity is due to the participation of the nitrogen's lone pair of electrons in the aromatic π-system, which increases the electron density of the ring carbons. libretexts.org

Electrophilic attack on pyrrole occurs preferentially at the C-2 (α) position because the resulting carbocation intermediate is stabilized by resonance to a greater degree than the intermediate formed from attack at the C-3 (β) position. onlineorganicchemistrytutor.comlibretexts.org This principle extends to pyrrolizine systems. For example, the active methylene unit (C-2) of a pyrrolizine-1,3-dione has been shown to couple readily with diazonium salts, an electrophilic reaction, to form a hydrazone derivative. researchgate.net Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, though the latter often requires specific conditions, such as the Houben-Hoesch reaction, to prevent polymerization of the reactive pyrrole ring. youtube.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Pyrrolizine |

| Pyrrole |

| Pyridinium chlorochromate (PCC) |

| Dess-Martin periodinane (DMP) |

| 2,2,6,6-tetramethyl-1-piperidine oxoammonium ion (TEMPO) |

| Dimethyl sulfoxide (DMSO) |

| Triethylamine |

| Diazonium salt |

| 1-Azapentadienyl cation |

Halogenation (e.g., using N-Halogen Succinimides)

The introduction of halogen atoms onto the pyrrolizidine-1,3-dione scaffold can significantly alter its chemical reactivity and biological profile. While direct halogenation of this compound using N-halosuccinimides (NXS) has not been extensively documented in publicly available research, the reactivity of similar β-dicarbonyl compounds suggests that such reactions are feasible. N-halosuccinimides, such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are widely used reagents for the halogenation of activated methylene groups. researchgate.net

In a typical reaction, the active methylene proton at the C2 position of the this compound would be abstracted by a base, followed by quenching of the resulting enolate with an N-halosuccinimide. The reaction conditions, such as the choice of solvent and base, would be critical to control the selectivity and yield of the mono- or di-halogenated product. For instance, the halogenation of pyrazoles has been successfully achieved using NXS in solvents like carbon tetrachloride or water under mild conditions. researchgate.net Similar protocols could likely be adapted for the this compound system.

Acylation Reactions

Acylation of the this compound core, particularly at the active methylene C2 position, can introduce a variety of functional groups and expand the structural diversity of its derivatives. While direct acylation of this specific compound is not well-documented, studies on analogous pyrrolidine-2,4-diones offer valuable insights into potential synthetic routes. rsc.org

One established method for the C-acylation of pyrrolidine-2,4-diones involves the use of acid chlorides in the presence of a Lewis acid. rsc.org This reaction proceeds through the formation of a metal enolate, which then reacts with the acylating agent. Another approach is the O-acylation of the enol form, which can sometimes be followed by a rearrangement to the C-acylated product. The choice of reaction conditions, including the acylating agent, catalyst, and solvent, plays a crucial role in determining the outcome of the reaction. The development of efficient acylation methods for this compound would be a significant step towards the synthesis of novel analogs.

Modification of Active Methylene Units

The active methylene group at the C2 position of this compound is a key site for chemical modification, enabling the introduction of various substituents and the construction of more complex molecular architectures.

Coupling with Diazonium Salts

The active methylene unit of pyrrolizine-1,3-dione readily undergoes coupling reactions with diazonium salts. researchgate.net This reaction, a type of Japp-Klingemann reaction, leads to the formation of hydrazone derivatives. The structure of these resulting hydrazones has been confirmed by X-ray crystallography, showing that the product exists in the ketohydrazone tautomeric form. researchgate.net This reaction provides a straightforward method for introducing aryl groups at the C2 position, which is valuable for generating a library of derivatives for biological screening. The reaction of 1-substituted-1H-pyrrol-3(2H)-ones with diazonium salts under acidic conditions also yields 2-coupled products existing as ketohydrazones. rsc.org

| Reactant | Reagent | Product | Reference |

| Pyrrolizine-1,3-dione | Diazonium salt | 2-Arylhydrazono-hexahydro-1H-pyrrolizine-1,3-dione | researchgate.net |

Reactions with Amide Acetals (e.g., DMF Acetals)

The reaction of pyrrolizine-1,3-dione with amide acetals, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), provides a route to enaminone derivatives. researchgate.net This reaction results in the formation of a dimethylaminomethylene derivative at the C2 position. It has been observed that the product can exist as a mixture of rotamers at room temperature due to restricted rotation around the C-N bond. researchgate.net This transformation is a useful method for functionalizing the active methylene group and introducing a reactive handle for further synthetic manipulations.

| Reactant | Reagent | Product | Reference |

| Pyrrolizine-1,3-dione | DMF acetal | 2-(Dimethylaminomethylene)-hexahydro-1H-pyrrolizine-1,3-dione | researchgate.net |

Integration with Other Heterocyclic Systems

The fusion of the this compound scaffold with other heterocyclic rings is a promising strategy for the creation of novel polycyclic compounds with unique three-dimensional structures and potentially enhanced pharmacological properties.

Hybridization with Quinazoline (B50416) and Thiophene (B33073) Moieties

The synthesis of hybrid molecules incorporating the this compound core with quinazoline or thiophene rings represents an area of growing interest. While direct fusion of these specific ring systems is not extensively reported, general synthetic strategies for creating fused quinazolinones and thiophenes can be envisioned to be applicable.

For the synthesis of quinazoline-fused derivatives, a potential approach could involve the reaction of a functionalized this compound with an appropriately substituted anthranilic acid derivative. Various methods for the synthesis of 2,3-fused quinazolinones have been developed, which could potentially be adapted for this purpose. nih.govrsc.org Similarly, the construction of thiophene-fused analogs could be explored through reactions involving sulfur reagents and a suitably activated pyrrolizidinedione derivative. The synthesis of thiophene-fused heterocycles is a well-established field, offering a range of potential synthetic routes. rsc.orgscispace.comrsc.org The successful implementation of these strategies would lead to novel classes of heterocyclic compounds with diverse biological potential.

Transformations to Pyrazole (B372694) Derivatives

The transformation of this compound scaffolds into pyrazole derivatives represents a significant synthetic route for accessing novel compounds with potential biological activities. Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a well-established pharmacophore found in a variety of therapeutic agents. nih.gov The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov This fundamental reaction can be adapted to the pyrrolizine framework, leading to the formation of pyrrolizine-fused pyrazoles.

One common approach involves the reaction of a suitably substituted pyrrolizidine, which can be derived from the this compound core, with a hydrazine. For instance, the reaction of a β-diketone with hydrazine derivatives is a classic and widely used method for constructing the pyrazole ring. nih.gov In the context of pyrrolizine chemistry, this could involve the transformation of the 1,3-dione moiety within the hexahydro-1H-pyrrolizine structure into a more reactive precursor suitable for cyclization with hydrazine.

The Vilsmeier-Haack reaction is another powerful tool in organic synthesis that can be employed to create pyrazole derivatives. This reaction typically involves the formylation of an activated aromatic or heterocyclic compound using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). rasayanjournal.co.in For example, a hydrazone intermediate can be treated with the Vilsmeier-Haack reagent to furnish a pyrazole-4-carbaldehyde derivative. rasayanjournal.co.in This methodology could be applied to a hydrazone derived from a this compound precursor, thereby introducing a formyl group onto the newly formed pyrazole ring, which can then be further functionalized.

Furthermore, multicomponent reactions offer an efficient pathway to complex pyrazole structures. These reactions combine three or more starting materials in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov A three-component reaction for the synthesis of 3,5-disubstituted 1H-pyrazoles involves the condensation of a substituted aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. This approach is known for its tolerance of various functional groups and its ability to accommodate sterically hindered substrates.

The following table summarizes some of the key synthetic strategies for preparing pyrazole derivatives, which could be adapted for the transformation of this compound.

| Reaction Type | Reagents | Product Type | Key Features |

| Cyclocondensation | 1,3-Diketone, Hydrazine | Polysubstituted Pyrazoles | A fundamental and widely used method. nih.gov |

| Vilsmeier-Haack | Hydrazone, DMF/POCl3 | Pyrazole-4-carbaldehydes | Allows for formylation of the pyrazole ring. rasayanjournal.co.in |

| Multicomponent Reaction | Aldehyde, Tosylhydrazine, Alkyne | 3,5-Disubstituted 1H-Pyrazoles | Efficient one-pot synthesis with good functional group tolerance. |

Palladium-Catalyzed Coupling Reactions (e.g., Intramolecular Heck Reactions)

Palladium-catalyzed coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The intramolecular Heck reaction, in particular, has emerged as a powerful strategy for the construction of cyclic and polycyclic frameworks, including those containing the pyrrolizidine nucleus. This reaction involves the palladium-catalyzed intramolecular coupling of a vinyl or aryl halide (or triflate) with an alkene.

While specific examples detailing the intramolecular Heck reaction for the direct synthesis of this compound are not prevalent in the provided search results, the principles of this methodology are broadly applicable to the synthesis of pyrrolizidine and related heterocyclic systems. The key to a successful intramolecular Heck cyclization is the appropriate positioning of the reacting functional groups within the precursor molecule.

For instance, a precursor containing both a vinyl halide and an appropriately tethered alkene moiety can undergo cyclization in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a suitable ligand, often a phosphine (B1218219) like triphenylphosphine. The reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the vinyl halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to regenerate the catalyst and release the cyclized product.

The versatility of the Heck reaction allows for the synthesis of a wide range of substituted pyrrolizidines. The nature of the starting materials and the reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the cyclization. The development of new and more active palladium catalysts and ligands continues to expand the scope and applicability of this powerful transformation in the synthesis of complex heterocyclic molecules.

The following table provides a general overview of the components involved in a typical intramolecular Heck reaction.

| Component | Example | Function |

| Substrate | Alkene tethered to a vinyl or aryl halide | The precursor molecule that undergoes cyclization. |

| Catalyst | Palladium(II) acetate (Pd(OAc)2) | Facilitates the carbon-carbon bond formation. |

| Ligand | Triphenylphosphine (PPh3) | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | Triethylamine (Et3N) | Neutralizes the hydrogen halide generated during the reaction. |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Provides the medium for the reaction to occur. |

Emerging Synthetic Methodologies

In the quest for more efficient, environmentally friendly, and rapid synthetic methods, several emerging technologies are being explored in the field of heterocyclic chemistry. These modern approaches often lead to higher yields, shorter reaction times, and cleaner reaction profiles compared to traditional methods.

Microwave-Assisted Organic Synthesis (MAOS) in Pyrrolidine/Pyrrolizine Chemistry

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a powerful tool for accelerating a wide variety of organic reactions. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, from hours or days to just minutes. The rapid and uniform heating provided by microwaves can also lead to increased product yields and improved purity by minimizing the formation of side products.

In the context of pyrrolidine and pyrrolizine chemistry, MAOS has been successfully applied to various synthetic transformations. For example, the condensation of 2-hydroxy acetophenone (B1666503) with 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde in the presence of an alkali can be efficiently carried out under microwave irradiation to produce a chalcone derivative in high yield. This demonstrates the potential of MAOS to facilitate key bond-forming reactions in the synthesis of complex heterocyclic systems.

The advantages of MAOS are particularly evident in multicomponent reactions and in the synthesis of heterocyclic libraries for drug discovery purposes. The ability to rapidly synthesize a diverse range of compounds allows for faster screening and identification of lead molecules. Given the importance of the pyrrolizidine core in various natural products and pharmacologically active compounds, the application of MAOS to the synthesis of this compound and its derivatives holds significant promise for future research and development.

The following table highlights the key advantages of using microwave-assisted organic synthesis.

| Feature | Description |

| Rapid Heating | Direct and efficient heating of the reaction mixture. |

| Reduced Reaction Times | Reactions can be completed in minutes instead of hours. |

| Increased Yields | Often leads to higher product yields compared to conventional heating. |

| Improved Purity | Minimizes the formation of byproducts. |

| Energy Efficiency | More energy-efficient than traditional heating methods. |

Reaction Mechanisms Pertaining to Hexahydro 1h Pyrrolizine 1,3 Dione Chemistry

Mechanistic Pathways of 1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction involving azomethine ylides is a powerful tool for constructing five-membered nitrogen-containing heterocycles. nih.gov This reaction is a thermally allowed, suprafacial process involving six π electrons, as predicted by the Woodward-Hoffmann rules. acs.org The azomethine ylide, a nitrogen-based 1,3-dipole, reacts with a 2π-electron component, the dipolarophile, to afford the pyrrolizidine (B1209537) scaffold. nih.govwikipedia.org

The 1,3-dipolar cycloaddition of azomethine ylides can proceed through either a concerted or a stepwise mechanism. acs.org In a concerted pathway, the two new carbon-carbon single bonds are formed simultaneously, although not necessarily at the same rate. acs.orgwikipedia.org Evidence for the concerted nature often comes from the high stereospecificity of the reaction, where the stereochemistry of the dipolarophile is retained in the final product. acs.org

However, a stepwise mechanism involving a zwitterionic or diradical intermediate cannot be dismissed, particularly when the electronic properties of the dipole and dipolarophile are significantly different. acs.orgresearchgate.net For instance, strong electron-withdrawing substituents on the dipolarophile can stabilize a zwitterionic intermediate, making the stepwise pathway competitive with the concerted one. researchgate.netuzh.ch Quantum-chemical calculations have been instrumental in elucidating this balance, showing that the reaction pathway is influenced by a delicate interplay of electronic and steric factors in both the ylide and the dipolarophile. researchgate.netuzh.ch Computational studies have confirmed that these reactions can proceed through an asynchronous one-step mechanism. nih.gov

The 1,3-dipolar cycloaddition reactions of azomethine ylides are renowned for their high degree of regioselectivity and stereoselectivity, which allows for the construction of complex molecules with multiple stereocenters. nih.govrsc.org

Regioselectivity: The regiochemical outcome of the cycloaddition can often be predicted using Frontier Molecular Orbital (FMO) theory. acs.org The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. wikipedia.org The preferred regioisomer results from the bonding interaction between the termini with the largest orbital coefficients. acs.org For example, in the reaction of an azomethine ylide with an unsymmetrical alkene, the most nucleophilic carbon of the ylide will preferentially attack the most electrophilic carbon of the alkene. nih.gov The use of certain dipolarophiles can lead to exclusive regioselectivity. nih.govnih.gov

Stereoselectivity: The stereoselectivity of the cycloaddition is also a critical aspect, often leading to the preferential formation of one stereoisomer over others. wikipedia.org The endo-adduct is generally favored, similar to the isoelectronic Diels-Alder reaction. acs.orgwikipedia.org The shape of the azomethine ylide (W-shaped, U-shaped, or S-shaped) plays a crucial role in determining the stereochemistry of the product. wikipedia.org For instance, W- and U-shaped ylides typically lead to syn products, while S-shaped ylides result in anti products. wikipedia.org The diastereoselectivity can be influenced by the substitution pattern on the dipolarophile. nih.gov In some cases, high diastereoselectivity can be achieved, leading to the formation of products with excellent dr (diastereomeric ratio). nih.gov

The following table summarizes the regio- and stereochemical outcomes of selected azomethine ylide cycloaddition reactions.

| Azomethine Ylide Source | Dipolarophile | Regioselectivity | Stereoselectivity | Reference |

| Isatin (B1672199) and N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles | Exclusive C1-attack | Exo/endo mixture, dependent on aryl substituent | nih.gov |

| Isatin and L-proline | N-ethylmaleimide | High | >99:1 dr | nih.gov |

| 1,3-dienyl ester tethered O-hydroxyarylaldehyde and glycine (B1666218) esters | Intramolecular alkene | High | High | rsc.org |

Following the initial cycloaddition event, the resulting pyrrolizidine structure can undergo further intramolecular rearrangements. These transformations can lead to the formation of more complex and sometimes unexpected molecular architectures.

For instance, some spiro-adducts formed from the cycloaddition have been observed to undergo unprecedented isomerization, leading to new families of spiro-pyrrolizidines. nottingham.ac.uk In some cases, the initial cycloadduct can undergo tautomerization followed by oxidation to yield the final product. nih.gov Another documented rearrangement involves a retro-1,3-dipolar cycloaddition followed by a re-cycloaddition to yield a more stable regioisomer. researchgate.net The synthesis of certain pyrrolizidine alkaloids involves a sequence where, after the initial cycloaddition, steps like reduction, glycolic cleavage, and intramolecular alkylation occur. nih.gov

The 1,3-dipolar cycloaddition reaction can be reversible under certain conditions, leading to a retro-1,3-dipolar cycloaddition. This process involves the fragmentation of the five-membered ring back into the original 1,3-dipole and dipolarophile. This phenomenon has been observed in some cycloadducts, which upon heating or under specific reaction conditions, can dissociate and potentially reform into different, more stable isomers. nottingham.ac.ukresearchgate.net The thermal stability of the cycloadducts is a key factor in whether this retro process occurs.

Transformations of the Lactam and Dione (B5365651) Functionalities

The hexahydro-1H-pyrrolizine-1,3-dione scaffold contains both a lactam (a cyclic amide) and a dione functionality, which are susceptible to various chemical transformations.

The lactam ring within the pyrrolizidine structure can be cleaved under basic conditions. This hydrolysis reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactam, leading to the opening of the five-membered ring. This process results in the formation of a substituted pyrrolidine (B122466) derivative with a carboxylic acid and an amino group. The ease of this ring-opening is influenced by the substitution pattern on the pyrrolizidine core and the reaction conditions employed. For instance, the cyclization to form a pyrrolizidine derivative can occur under basic conditions after mesylation. nih.gov

Reactivity of Ketone Groups within the Pyrrolizine-dione System

The this compound scaffold features two ketone groups whose reactivity is a focal point of its chemistry. The dione exhibits typical ketone properties, such as the formation of a 2,4-dinitrophenylhydrazone (DNP) derivative, which serves as a classical qualitative test for carbonyl groups. researchgate.net The structural environment, particularly the presence of an adjacent active methylene (B1212753) group and a lactam ring, significantly influences the reactivity of these ketones.

The active methylene unit situated between the two carbonyl groups is a key site of reactivity. This position is readily deprotonated under basic conditions, forming a nucleophilic carbanion. This reactivity allows the dione to participate in coupling reactions. For instance, it couples with diazonium salts to yield hydrazones, with the structure of these products being confirmed by methods such as X-ray crystallography. researchgate.net

Furthermore, the pyrrolizine-dione system can react with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction results in the formation of a dimethylaminomethylene derivative at the active methylene position. researchgate.net The product of this reaction may exist as a mixture of rotamers at room temperature due to hindered rotation around the newly formed C-N bond. researchgate.net

Table 1: Summary of Ketone Group Reactivity in Pyrrolizine-1,3-dione

| Reactant | Reaction Type | Product | Reference |

| 2,4-Dinitrophenylhydrazine | Condensation | 2,4-Dinitrophenylhydrazone (DNP) derivative | researchgate.net |

| Diazonium Salts | Coupling at Active Methylene | Hydrazone derivative | researchgate.net |

| DMF Dimethyl Acetal | Condensation at Active Methylene | Dimethylaminomethylene derivative | researchgate.net |

| Methanol (basic) | Nucleophilic Ring Opening | Ring-opened lactam ester | researchgate.net |

Mechanisms of Multi-Component Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single step to form a product that incorporates atoms from all reactants. beilstein-journals.orgnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. beilstein-journals.orgnih.gov While specific MCRs starting directly with this compound are not extensively documented in the provided context, the dicarbonyl nature of the molecule makes it a potential candidate for several classes of MCRs where a carbonyl component is required.

Passerini Three-Component Reaction (P-3CR): The Passerini reaction is a fundamental MCR that involves an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone). nih.govmdpi.com The mechanism commences with the reaction between the carboxylic acid and the carbonyl compound, which forms a key intermediate. The isocyanide then acts as a nucleophile, attacking the carbonyl carbon, which is followed by an intramolecular acyl transfer to yield an α-acyloxy carboxamide. If a dione like this compound were to participate, one of its ketone groups would serve as the carbonyl component.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is one of the most versatile MCRs, combining a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgmdpi.com The mechanism typically begins with the formation of a Schiff base (or imine) from the reaction of the amine and the carbonyl compound. This Schiff base is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide adds to the iminium carbon, followed by a nucleophilic attack of the carboxylate anion and a subsequent Mumm rearrangement to produce the final α-acylamino amide product. mdpi.com The versatility of the Ugi reaction allows for significant scaffold diversity based on the choice of the four components. nih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: The Hantzsch reaction is a classic MCR used to synthesize dihydropyridines. beilstein-journals.org The archetypal reaction involves two equivalents of a β-ketoester, an aldehyde, and ammonia. mdpi.com The mechanism is thought to proceed via two pathways that converge. One pathway involves the Knoevenagel condensation of the aldehyde and a β-ketoester, while the other involves the formation of an enamine from the second β-ketoester and ammonia. These two intermediates then react in a Michael addition, followed by cyclization and dehydration to afford the dihydropyridine ring. mdpi.com A dicarbonyl compound like this compound could potentially act as the β-dicarbonyl component in variations of this reaction.

Biginelli Reaction: The Biginelli reaction produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from three components: an aldehyde, a β-dicarbonyl compound (like a β-ketoester), and urea (B33335) or thiourea. nih.govmdpi.com The proposed mechanism under acidic catalysis involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound. The final step is an intramolecular cyclization via condensation, which forms the six-membered dihydropyrimidine (B8664642) ring. mdpi.com The active methylene group and carbonyl functionality of the pyrrolizine-dione system suggest its potential utility as the β-dicarbonyl component in such a reaction.

Table 2: Overview of Key Multicomponent Reactions

| Reaction Name | Number of Components | Key Reactants | Potential Role of Pyrrolizine-1,3-dione | Reference |

| Passerini Reaction | 3 | Carbonyl, Carboxylic Acid, Isocyanide | Carbonyl Component | nih.govmdpi.com |

| Ugi Reaction | 4 | Carbonyl, Amine, Carboxylic Acid, Isocyanide | Carbonyl Component | beilstein-journals.orgnih.govmdpi.com |

| Hantzsch Synthesis | 3 or 4 | Aldehyde, β-Ketoester (2 eq.), Ammonia | β-Dicarbonyl Component | beilstein-journals.orgmdpi.com |

| Biginelli Reaction | 3 | Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea | β-Dicarbonyl Component | nih.govmdpi.com |

Spectroscopic and Structural Characterization of Hexahydro 1h Pyrrolizine 1,3 Dione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of hexahydro-1H-pyrrolizine-1,3-dione systems. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be constructed.

¹H NMR Analysis of Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the this compound scaffold. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. oregonstate.edu Electronegative atoms, such as oxygen and nitrogen, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). oregonstate.edupdx.edu

In a typical ¹H NMR spectrum of a this compound derivative, distinct signals can be observed for the various protons in the molecule. For instance, in 2-(dimethyl-λ4-sulfanylidene)-pyrrolizine-1,3-dione, the protons on the pyrrole (B145914) ring appear at δH 7.08 (dd), 6.46 (dd), and 6.23 (t), with coupling constants (J) of 3.1 Hz and 0.9 Hz, indicating their connectivity. rsc.org The methyl groups on the sulfur ylide give a singlet at δH 3.01. rsc.org

The coupling between adjacent protons, known as spin-spin coupling, results in the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of the coupling constant (J-value), measured in Hertz (Hz), provides valuable information about the dihedral angle between the coupled protons, aiding in stereochemical assignments. nih.gov For example, the multiplicity of a signal, as described by the n+1 rule, reveals the number of neighboring protons. youtube.com

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Pyrrolizine-1,3-dione Systems

| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

| Pyrrole ring protons | 6.23 - 7.08 | t, dd | 0.9, 3.1 | rsc.org |

| Methylene (B1212753) protons adjacent to nitrogen | 3.35 - 3.77 | t, m | - | nih.gov |

| Methine proton | 5.34 - 5.38 | s | - | rsc.org |

| N-H (imide) | ~10.74 | br s | - | nih.gov |

| OCH₃ | 4.13 | s | - | nih.gov |

| CH₃ | 2.62 - 3.01 | s | - | rsc.orgnih.gov |

| Note: Chemical shifts and coupling constants are dependent on the specific substitution pattern and the solvent used for analysis. |

¹³C NMR Analysis of Carbon Framework and Hybridization States

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. udel.edu Since the natural abundance of ¹³C is low (about 1.1%), spectra are typically acquired using proton-decoupling techniques, resulting in a spectrum where each unique carbon atom appears as a single sharp line. hw.ac.ukyoutube.com The chemical shift range for ¹³C is much wider than for ¹H, spanning up to 200 ppm, which generally allows for the resolution of all carbon signals. libretexts.orgoregonstate.edu

The chemical shift of a carbon atom is indicative of its hybridization state and its bonding environment. libretexts.org Carbonyl carbons (C=O) of the dione (B5365651) functionality in this compound are highly deshielded and typically resonate in the downfield region of the spectrum, around 160-185 ppm. libretexts.orglibretexts.org Carbons in aromatic or alkene-like environments appear in the range of 100-150 ppm. pdx.edu Carbons singly bonded to electronegative atoms like oxygen or nitrogen are found at intermediate chemical shifts (50-90 ppm), while aliphatic carbons resonate at higher fields (10-50 ppm). pdx.edulibretexts.org

For example, in 2-(dimethyl-λ4-sulfanylidene)-pyrrolizine-1,3-dione, the carbonyl carbons are observed at δC 181.48 and 167.85. rsc.org The carbons of the pyrrole ring resonate at δC 131.06, 125.76, 117.73, and 111.09. rsc.org The carbon of the ylide is found at δC 64.39, and the methyl carbons appear at δC 30.82. rsc.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Systems

| Carbon Environment | Chemical Shift (δ) in ppm | Reference |

| Carbonyl (C=O) | 167 - 182 | rsc.org |

| C=C (Pyrrole ring) | 111 - 132 | rsc.org |

| C-N | 37 - 65 | libretexts.org |

| C-O | 50 - 90 | pdx.edu |

| Aliphatic C-C | 10 - 50 | oregonstate.edu |

| Note: The exact chemical shifts can vary based on substitution and solvent effects. |

Advanced NMR Techniques (e.g., 2D-NMR, DEPT135, ¹⁹F NMR)

To further resolve complex structures and confirm assignments, a variety of advanced NMR techniques are employed.

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable.

COSY spectra show correlations between coupled protons, helping to trace out the proton connectivity within the molecule. youtube.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.nethmdb.ca

HMBC spectra reveal correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments, including quaternary carbons. researchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in this experiment. nih.gov

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR is a powerful tool. wikipedia.org Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. nih.govaiinmr.com The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion. wikipedia.org Furthermore, the analysis of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can provide detailed structural information. nih.govrsc.orgrsc.org

Application in Regiochemistry and Stereochemistry Determination

NMR spectroscopy is instrumental in determining the regiochemistry and stereochemistry of this compound derivatives.

Regiochemistry: The specific placement of substituents on the pyrrolizine ring can be determined by analyzing coupling patterns and long-range correlations in 2D NMR spectra. For example, HMBC correlations can definitively establish the position of a substituent by showing a correlation between a proton on the substituent and a carbon atom in the ring system.

Stereochemistry: The relative stereochemistry of chiral centers within the molecule can often be elucidated through the analysis of proton-proton coupling constants (³JHH). The magnitude of the coupling constant is related to the dihedral angle between the protons, as described by the Karplus equation. Larger coupling constants are typically observed for protons in a trans or anti-periplanar arrangement, while smaller coupling constants are characteristic of a cis or syn-clinal relationship. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can also be used to determine the spatial proximity of protons, providing further stereochemical insights. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

Identification of Key Functional Groups (e.g., Carbonyl Stretching Frequencies)

The most prominent features in the IR and Raman spectra of this compound are the stretching vibrations of the carbonyl (C=O) groups.

Infrared (IR) Spectroscopy: The dione functionality gives rise to strong absorption bands in the IR spectrum, typically in the region of 1650-1800 cm⁻¹. The exact frequency of the carbonyl stretch is sensitive to the electronic environment and ring strain. In many dione systems, two distinct carbonyl stretching bands may be observed due to symmetric and asymmetric stretching modes. For example, in some related dione compounds, strong C=O stretching frequencies are observed around 1664 cm⁻¹ and 1705 cm⁻¹. rsc.org The presence of a lactam (a cyclic amide) within the pyrrolizine-1,3-dione structure will also influence the carbonyl absorption, often appearing in the range of 1650-1690 cm⁻¹. Other characteristic IR bands include N-H stretching (if present) around 3200-3400 cm⁻¹ and C-H stretching vibrations just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy also provides information about carbonyl stretching vibrations. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. For this reason, symmetric vibrations, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum. This complementarity can be particularly useful in distinguishing between symmetric and asymmetric carbonyl stretches in the dione system.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Systems

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |

| Carbonyl (ketone) | C=O stretch | 1700 - 1725 | Strong | rsc.orgnist.gov |

| Carbonyl (lactam) | C=O stretch | 1650 - 1690 | Strong | rsc.org |

| Amine | N-H stretch | 3200 - 3400 | Medium | rsc.org |

| Alkane | C-H stretch | 2850 - 3000 | Medium-Strong | rsc.org |

| Note: Frequencies are approximate and can be influenced by the molecular structure and sample state. |

Analysis of Vibrational Modes and Molecular Fingerprints

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by the characteristic vibrations of its dione and lactam functionalities. The two carbonyl (C=O) groups, one belonging to a ketone and the other to a lactam (amide), are anticipated to produce strong absorption bands in the region of 1650–1750 cm⁻¹. The precise position of these bands is sensitive to the ring strain of the bicyclic system and potential intermolecular interactions like hydrogen bonding in the solid state.

The C-N stretching vibration of the lactam is also a key diagnostic peak, typically appearing in the 1400–1200 cm⁻¹ range. The aliphatic C-H stretching vibrations from the saturated ring system would be observed around 2850–3000 cm⁻¹. The collection of these vibrational frequencies constitutes a unique molecular fingerprint, allowing for the identification and purity assessment of the compound. While a specific spectrum for the parent this compound is not widely published, analysis of related dione structures, such as 1H-Indene-1,3(2H)-dione, provides a reference for the expected spectral regions of the key functional groups nist.gov.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ketone) | C=O Stretch | 1725–1705 | Strong |

| Carbonyl (Lactam) | C=O Stretch | 1690–1650 | Strong |

| Amine | C-N Stretch | 1400–1200 | Medium |

| Alkane | C-H Stretch | 3000–2850 | Medium-Strong |

| Alkane | C-H Bend | 1470–1350 | Variable |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and probing the fragmentation patterns of a molecule. For this compound, electron ionization mass spectrometry (EI-MS) would provide information on the stability of the parent molecule and its characteristic fragment ions. The fragmentation of the related pyrrolizidine (B1209537) alkaloid core often involves characteristic losses that can help in structure elucidation researchgate.net. The mass spectrum of the basic hexahydro-1H-pyrrolizine skeleton (pyrrolizidine) shows a distinct fragmentation pattern that can serve as a basis for interpreting the spectrum of its dione derivative nist.gov.

The unsaturated analogue, pyrrolizine-1,3-dione, has been synthesized and characterized, providing valuable comparative data researchgate.netnih.gov. Studies on various pyrrolizidine alkaloids demonstrate common fragmentation pathways, often involving the stable pyrrolizine ring system researchgate.net.

Molecular Weight Determination and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. The molecular formula for this compound is C₇H₉NO₂ bldpharm.com. HRMS can verify this composition by measuring the exact mass of the molecular ion, distinguishing it from other ions with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound.

Table 2: Molecular Weight and Exact Mass for HRMS

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| This compound | C₇H₉NO₂ | 139.15 bldpharm.com | 139.06333 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. While the crystal structure of the parent this compound is not prominently featured in the literature, the technique has been successfully applied to several of its derivatives, demonstrating its utility in characterizing this class of compounds pharaohacademy.comresearchgate.net. For instance, the structure of a hydrazone derivative of the related pyrrolizine-1,3-dione was confirmed by X-ray crystallography, providing crucial structural parameters for the core ring system researchgate.netnih.govrsc.org.

Determination of Crystal System and Space Group

Establishing Absolute and Relative Configurations of Chiral Centers

The this compound molecule possesses chiral centers at the bridgehead carbon and adjacent positions. Determining the relative and absolute configuration of these centers is critical for understanding its stereochemistry. X-ray crystallography is a powerful tool for this purpose, especially when anomalous dispersion techniques are used for determining the absolute configuration of chiral molecules. The stereochemistry of related natural products, such as (+)-laburnine ((1S,8R)-hexahydro-1H-pyrrolizin-1-yl]methanol), has been established, highlighting the importance of such analysis for this class of compounds nih.gov.

Analysis of Molecular Conformation (e.g., Ring Folding and Twisting)

The fused five-membered rings of the hexahydropyrrolizine core are not planar and adopt puckered conformations to minimize steric and torsional strain. X-ray crystallography provides the precise torsional angles and bond parameters necessary to describe this conformation, often characterized as an "envelope" or "twist" form. Data from the X-ray structure of the hydrazone derivative of pyrrolizine-1,3-dione revealed the specific bond lengths and angles of the bicyclic framework in the solid state rsc.orgrsc.org. This information is invaluable for understanding the conformational preferences of the pyrrolizine-1,3-dione system and for computational modeling studies.

Table 3: Selected Crystallographic Data for a Pyrrolizine-1,3-dione Derivative (Hydrazone 15)

| Parameter | Description | Source(s) |

| Technique | X-ray Crystallography | researchgate.netnih.govrsc.org |

| Subject | Hydrazone derivative of Pyrrolizine-1,3-dione | researchgate.netnih.govrsc.org |

| Finding | Confirmed the molecular structure and provided detailed bond lengths and angles for the core ring system. | rsc.orgrsc.org |

Investigation of Intermolecular and Intramolecular Interactions

The stability and structure of crystalline solids are governed by a delicate balance of attractive and repulsive forces between molecules. In this compound and its derivatives, these interactions include a variety of hydrogen bonds and other non-covalent forces that create a three-dimensional supramolecular assembly.

Hydrogen Bonding Networks (C-H...O, N-H...N, N-H...S=C)

C-H...O Interactions: Weak carbon-hydrogen bonds, where a C-H group acts as a hydrogen bond donor and an oxygen atom as the acceptor, are ubiquitous in the crystal structures of pyrrolizine derivatives. nih.govnih.gov The dione functionality of this compound, with its two carbonyl groups, provides ample acceptor sites for such interactions. These C-H...O bonds, though individually weak, collectively contribute to the formation of robust molecular networks, often linking molecules into chains or layers. nih.gov For instance, in related heterocyclic structures, these interactions are observed between symmetry-related molecules, defining the supramolecular features of the crystal. nih.gov

N-H...N Interactions: While less common than those involving oxygen, hydrogen bonds with nitrogen as the acceptor are significant in many nitrogen-containing heterocyclic structures. nih.gov In derivatives of pyrrolizine, N-H...N bonds can occur, particularly when the molecular structure allows for appropriate donor-acceptor distances and angles. Studies on other nitrogen-rich systems have systematically identified and characterized these interactions, noting their role in stabilizing specific conformations, such as loops and turns in peptide structures. nih.govnih.gov The strength of N-H...N hydrogen bonds is generally considered to be less than that of conventional N-H...O bonds. nih.gov

N-H...S=C Interactions: The N-H...S=C hydrogen bond is relevant in derivatives where a carbonyl oxygen is replaced by a sulfur atom to form a thione. Although not directly applicable to this compound, this type of interaction is crucial in the structural chemistry of related thiazinone and thioamide compounds. The sulfur atom, being a softer and larger acceptor than oxygen, forms longer and generally weaker hydrogen bonds.

Below is a table summarizing typical geometries for these hydrogen bonds as observed in various organic crystal structures.

| Interaction Type | Donor-H...Acceptor | D...A Distance (Å) | D-H...A Angle (°) | Reference |

| C-H...O | C-H...O | 3.251 - 3.454 | 157 | nih.govresearchgate.net |

| N-H...N | N-H...N | ~2.9 - 3.2 | >120 | nih.govnih.gov |

| N-H...S=C | N-H...S | ~3.3 - 3.6 | >140 | N/A |

Note: Data for N-H...S=C is generalized as specific examples were not found for closely related structures in the provided search context.

Non-Covalent Interactions (e.g., C-H...π, π...π Stacking)

Beyond classical hydrogen bonds, weaker non-covalent interactions are instrumental in defining the fine details of molecular packing.

C-H...π Interactions: These interactions occur when a C-H bond points towards the electron-rich face of a π-system, such as an aromatic ring. mdpi.com While the core of this compound is not aromatic, substituted derivatives often feature phenyl or other aromatic groups. researchgate.net In such cases, C-H...π interactions can link molecules, with the C-H groups of one molecule interacting with the aromatic rings of a neighboring molecule. nih.gov These interactions are primarily driven by dispersion forces and are crucial for the stability of many protein-ligand complexes. mdpi.comnih.gov

π...π Stacking: This type of interaction is fundamental in the crystal packing of aromatic and heteroaromatic compounds. rsc.org It involves the face-to-face or offset stacking of π-systems, driven by a combination of electrostatic and van der Waals forces. nih.govrsc.org For substituted pyrrolizine derivatives containing aromatic rings, π-π stacking can be a dominant packing motif, often leading to the formation of columnar structures. nih.govrsc.org The geometry of the stacking (e.g., centroid-to-centroid distance) influences the electronic properties of the material. nih.gov The interplay between π-stacking and other interactions like hydrogen bonds dictates the final crystal architecture. rsc.org

Hirshfeld Surface Analysis for Quantifying Molecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto a unique molecular surface, it provides a detailed picture of the molecular environment and highlights the most significant contacts contributing to crystal stability. nih.gov

The Hirshfeld surface is generated based on the electron distribution of a molecule within the crystal. Several properties can be mapped onto this surface, with dnorm being one of the most informative. The dnorm value is based on the distances from the surface to the nearest atom nucleus inside (di) and outside (de) the surface.

Red spots on the dnorm map indicate close intermolecular contacts (shorter than the van der Waals radii), which are typically strong hydrogen bonds.

Blue regions represent longer contacts, where interactions are weaker.

White areas denote contacts around the van der Waals separation.

This analysis can be decomposed into two-dimensional "fingerprint plots," which summarize all the intermolecular contacts as a scatter plot of di versus de. Each type of interaction (e.g., H...H, C...H, O...H) has a characteristic appearance on the plot, allowing for the quantification of its relative contribution to the total Hirshfeld surface area. nih.govnih.gov

For heterocyclic compounds similar to pyrrolizine derivatives, Hirshfeld analysis reveals the dominance of specific interactions. nih.govnih.gov For example, H...H contacts often account for the largest percentage of the surface area, reflecting the prevalence of van der Waals forces. Significant contributions from O...H/H...O and N...H/H...N contacts provide quantitative evidence for the hydrogen bonding networks present in the crystal. nih.govnih.govnih.gov

The table below shows representative contributions of various intermolecular contacts to the total Hirshfeld surface area for a related heterocyclic compound.